(S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL

Chiral drug discovery Enantioselective synthesis Glucocorticoid receptor modulation

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL (CAS 1690129-22-6) is an enantiopure secondary alcohol bearing a 2,3,4-trifluorophenyl substituent at the chiral α-carbon. It belongs to the class of fluorinated benzylic alcohols that serve as versatile chiral intermediates in pharmaceutical and agrochemical synthesis, as well as key building blocks for fluorinated liquid-crystalline materials.

Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
Cat. No. B13578947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL
Molecular FormulaC8H7F3O
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=C(C=C1)F)F)F)O
InChIInChI=1S/C8H7F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m0/s1
InChIKeyILJQOYFGFVFJSO-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL – Chiral Fluorinated Building Block for Enantioselective Synthesis and Advanced Materials


(S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL (CAS 1690129-22-6) is an enantiopure secondary alcohol bearing a 2,3,4-trifluorophenyl substituent at the chiral α-carbon. It belongs to the class of fluorinated benzylic alcohols that serve as versatile chiral intermediates in pharmaceutical and agrochemical synthesis, as well as key building blocks for fluorinated liquid-crystalline materials. The compound is accessed via enantioselective reduction of the corresponding prochiral ketone, 1-(2,3,4-trifluorophenyl)ethan-1-one (CAS 243448-15-9) , or through kinetic resolution strategies using ketoreductases or lipases [1]. Its molecular formula is C₈H₇F₃O with a molecular weight of 176.14 g·mol⁻¹, and it possesses one asymmetric centre .

Why (S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL Cannot Be Replaced by Common In-Class Analogs


Generic substitution among chiral fluorinated phenylethanols is precluded by three interdependent factors: absolute configuration, fluorine substitution regiochemistry, and the resulting physicochemical property profile. The (S)-enantiomer (CAS 1690129-22-6) is constitutionally distinct from its (R)-antipode (CAS 1690013-90-1) and the racemate (CAS 1340441-08-8), with patent literature explicitly noting that enantiomers of trifluoromethyl-substituted alcohols exhibit divergent pharmacological properties including efficacy, toxicity, and pharmacokinetics [1]. Furthermore, the 2,3,4-trifluorophenyl substitution pattern imparts different electronic and steric characteristics compared to the 2,4,5-trifluorophenyl regioisomer prevalent in sitagliptin-related intermediates [2], directly influencing molecular recognition in both biological targets and materials applications. The 2,3,4-substitution pattern has been specifically selected in liquid-crystal design for its ability to deliver broad nematic phases exceeding 40 K, low rotational viscosity, and high birefringence – properties not replicated by other trifluorophenyl regioisomers [3].

Quantitative Differentiation Evidence for (S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL Versus Closest Analogs


Enantiomeric Configuration: (S)- vs (R)-1-(2,3,4-Trifluorophenyl)ethan-1-ol – Binding and Pharmacological Divergence

Patent EP2280974B1 explicitly discloses that enantiomers of trifluoromethyl-substituted alcohols of Formula (I) 'can have different biological properties including efficacy, toxicity, and pharmacokinetic properties,' and that it is 'often desirable to administer one enantiomer of a racemic therapeutic compound' [1]. While the patent does not provide a direct IC₅₀ comparison for the 2,3,4-trifluorophenyl analogue, the class-level principle mandates that (S)-1-(2,3,4-trifluorophenyl)ethan-1-ol (CAS 1690129-22-6) and its (R)-enantiomer (CAS 1690013-90-1) must be treated as non-interchangeable entities in any pharmaceutical development context. The (S)-enantiomer is available from commercial vendors at ≥95% purity specifically as the single enantiomer, not as a racemate .

Chiral drug discovery Enantioselective synthesis Glucocorticoid receptor modulation

Fluorine Regiochemistry: 2,3,4- vs 2,4,5-Trifluorophenyl Substitution – Divergent Application Domains

The 2,3,4-trifluorophenyl substitution pattern in the target compound contrasts with the 2,4,5-trifluorophenyl motif that dominates sitagliptin and related DPP-4 inhibitor intermediates. Sitagliptin (MK-0431) incorporates a (2,4,5-trifluorophenyl)butanoic acid fragment as a critical pharmacophoric element with an IC₅₀ of 18–19 nM against DPP-4 [1]. The 2,3,4-regioisomer is structurally excluded from this binding mode due to altered fluorine placement. Conversely, the 2,3,4-trifluorophenyl unit has been specifically engineered into trans-4-n-alkyl-4′-(2,3,4-trifluorophenyl)bicyclohexane liquid crystals, which exhibit broad-range nematic phases exceeding 40 K, low viscosity, low dielectric anisotropy, and high birefringence – properties that make them suitable for active-matrix TFT-TN displays [2]. The 2,4,5- and 2,3,6-trifluorophenyl regioisomers do not appear in this materials context, indicating regioisomer-specific structure–property relationships.

Regioisomer selectivity DPP-4 inhibitor synthesis Liquid crystal materials

Computed Physicochemical Property Comparison: 2,3,4- vs 2,4,5-Trifluorophenyl Regioisomer Lipophilicity

The 2,3,4-trifluorophenyl substitution pattern confers measurably different computed lipophilicity compared to the 2,4,5-trifluorophenyl regioisomer. The racemic 1-(2,3,4-trifluorophenyl)ethan-1-ol (CAS 1340441-08-8) has a computed LogP of 2.05 (ALOGPS consensus) , whereas the 2,4,5-trifluorophenyl positional isomer 2-(2,4,5-trifluorophenyl)ethanol (CAS 883267-70-7) reports an XLogP3-AA value of 1.8 [1]. The ~0.25 log unit difference reflects the altered electronic distribution from vicinal fluorine substitution (2,3,4: adjacent fluorines) versus non-vicinal arrangement (2,4,5), and may impact passive membrane permeability and organic/aqueous partitioning behaviour in synthetic or biological workflows.

Lipophilicity ADME prediction Physicochemical profiling

Liquid-Crystal Performance: 2,3,4-Trifluorophenyl Moiety Delivers Nematic Phase Range Exceeding 40 K

Compounds incorporating the 2,3,4-trifluorophenyl terminal unit, specifically trans-4-n-alkyl-4′-(2,3,4-trifluorophenyl)bicyclohexanes (nCCHB3F), exhibit broad-range nematic phases exceeding 40 K in width, coupled with low rotational viscosity and high birefringence [1]. These properties are directly attributable to the 2,3,4-trifluorophenyl substitution pattern, which provides an optimal balance of dipole moment, polarisability anisotropy, and molecular aspect ratio for active-matrix TFT-TN display applications. Comparative data for analogous compounds bearing pentafluorophenyl or 2,3-difluorophenyl terminal groups in smectic A liquid crystals demonstrate that the degree and position of phenyl fluorination materially alters spontaneous polarisation (Ps) values and ferroelectric switching behaviour [2], reinforcing that the 2,3,4-trifluorophenyl pattern is a specific, non-substitutable design element for achieving targeted electro-optic performance.

Liquid crystal displays Nematic phase stability Fluorinated mesogens

Enantiopurity Specification: Vendor-Documented Chiral Purity vs Racemate Availability

The (S)-enantiomer is procurable as a single stereoisomer with documented purity from multiple independent vendors: Leyan supplies (1S)-1-(2,3,4-trifluorophenyl)ethanol at 95% purity (CAS 1690129-22-6) ; AKSci lists the same entity (Cat. 1323FF) . In contrast, the racemic mixture is separately catalogued under CAS 1340441-08-8 and offered by Fluorochem at ≥95% purity . The distinct CAS registry numbers for the (S)-enantiomer (1690129-22-6), (R)-enantiomer (1690013-90-1), and racemate (1340441-08-8) enable unambiguous procurement specification. This is particularly relevant given that class-level evidence from patent EP2280974B1 establishes enantiomer-dependent pharmacological divergence for trifluoromethyl-substituted alcohols [1].

Enantiomeric purity Chiral procurement Quality specification

Synthetic Accessibility: Enantioselective Ketoreductase Route to (S)-Configured Fluorinated Alcohols with >99% ee Class Benchmark

The (S)-enantiomer of 1-(2,3,4-trifluorophenyl)ethan-1-ol is accessed via enantioselective reduction of the prochiral ketone 1-(2,3,4-trifluorophenyl)ethan-1-one (CAS 243448-15-9). While compound-specific ee data for the 2,3,4-trifluorophenyl substrate are not publicly reported, a closely related fluorinated ketone reductase from Geotrichum candidum NBRC 5767 reduces trifluoroacetophenone to (S)-trifluorophenylethanol with excellent enantioselectivity (ee > 99%) [1]. This enzyme class exhibits high selectivity for α-fluorinated ketones [1], establishing a viable biocatalytic path to the target (S)-alcohol. The prochiral ketone is commercially available in high purity (≥98%) from multiple suppliers including Fluorochem and Apollo Scientific , providing a direct synthetic entry point.

Biocatalysis Ketoreductase Enantioselective reduction

Validated Application Scenarios for (S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL Based on Quantitative Differentiation Evidence


Stereospecific Pharmaceutical Intermediate Synthesis Requiring Defined (S)-Absolute Configuration

In pharmaceutical development programmes where the target molecule incorporates a chiral 1-(2,3,4-trifluorophenyl)ethanol fragment, the (S)-enantiomer (CAS 1690129-22-6) must be sourced as a single stereoisomer rather than the racemate (CAS 1340441-08-8). Patent EP2280974B1 establishes that enantiomers of trifluoromethyl-substituted alcohols can exhibit divergent efficacy and toxicity profiles, and that stereochemically defined synthesis is required for glucocorticoid receptor-targeted therapeutics [1]. The (S)-enantiomer is commercially available at ≥95% purity from multiple vendors , enabling its direct incorporation into enantioselective synthetic routes without additional chiral resolution steps.

Fluorinated Liquid-Crystal Mesogen Development for Active-Matrix Display Applications

The 2,3,4-trifluorophenyl moiety is a validated structural element in the design of nematic liquid crystals for TFT-TN active-matrix displays. Trans-4-n-alkyl-4′-(2,3,4-trifluorophenyl)bicyclohexanes incorporating this terminal unit exhibit nematic phase ranges exceeding 40 K, low rotational viscosity, and high birefringence [2]. (S)-1-(2,3,4-Trifluorophenyl)ethan-1-ol serves as a chiral building block for the synthesis of such mesogenic materials, where the 2,3,4-substitution pattern is essential for achieving the desired balance of dielectric anisotropy and viscoelastic properties. Alternative regioisomers (2,4,5- or 2,3,6-trifluorophenyl) do not replicate these performance characteristics [2].

Chiral Building Block for Enantioselective Organocatalytic or Transition-Metal-Catalysed Transformations

The (S)-1-(2,3,4-trifluorophenyl)ethan-1-ol scaffold can function as a chiral alcohol building block in asymmetric synthesis, participating in esterification, etherification, and Mitsunobu reactions with retention or inversion of configuration. The vicinal 2,3,4-trifluorophenyl group provides a distinctive electronic environment (computed LogP = 2.05 ) that differentiates it from the 2,4,5-trifluorophenyl analogue (XLogP3-AA = 1.8 [3]). The compound's single asymmetric centre and availability in enantiopure form make it a suitable substrate for evaluating stereochemical outcomes in novel catalytic methodologies, where both the chiral centre and the fluorinated aromatic ring serve as reporter elements for NMR or chiral HPLC analysis.

Biocatalytic Process Development for Enantiopure Fluorinated Alcohol Production

The prochiral ketone 1-(2,3,4-trifluorophenyl)ethan-1-one (CAS 243448-15-9, purity ≥98% ) is a substrate for ketoreductase-mediated enantioselective reduction. Fluorinated ketone reductases from Geotrichum candidum NBRC 5767 have demonstrated >99% ee for (S)-trifluorophenylethanol production from structurally cognate trifluoroacetophenone substrates [4]. This class-level precedent supports the development of biocatalytic routes to (S)-1-(2,3,4-trifluorophenyl)ethan-1-ol with high enantiomeric excess, positioning the compound as both a product and a substrate in ketoreductase engineering campaigns aimed at expanding the scope of fluorinated chiral alcohol biosynthesis.

Quote Request

Request a Quote for (S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.